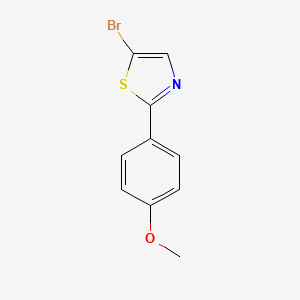

5-Bromo-2-(4-methoxyphenyl)thiazole

Description

Overview of Thiazole (B1198619) Chemistry in Heterocyclic Systems

Thiazole, with the molecular formula C₃H₃NS, is an aromatic heterocyclic compound. neliti.com It is structurally related to other azoles like imidazole (B134444) and oxazole (B20620), with the defining feature being the presence of both a sulfur and a nitrogen atom within the five-membered ring. neliti.com This combination imparts a unique set of chemical properties. The thiazole ring is planar and aromatic, a result of the delocalization of pi-electrons, which contributes to its stability. numberanalytics.com

The chemistry of thiazoles is rich and varied. The nitrogen atom at position 3 lends a basic character to the molecule, allowing for protonation. pharmaguideline.com The electron distribution within the ring makes certain positions susceptible to specific types of reactions. For instance, the C2 position is relatively electron-deficient and can be deprotonated by strong bases, rendering it nucleophilic. pharmaguideline.com Conversely, electrophilic substitution reactions typically occur at the C5 position, which is comparatively electron-rich. pharmaguideline.com The development of synthetic methodologies to construct the thiazole ring, most notably the Hantzsch thiazole synthesis, has been a pivotal aspect of its chemistry, enabling the creation of a vast library of derivatives. nih.govingentaconnect.com

Importance of Substituted Thiazoles in Contemporary Organic and Materials Science Research

The versatility of the thiazole scaffold is fully realized in its substituted derivatives, which have found widespread applications in both medicinal chemistry and materials science. nih.govglobalresearchonline.net By modifying the substituents at various positions on the thiazole ring, researchers can fine-tune the molecule's properties to achieve desired biological activities or material characteristics. globalresearchonline.net

In the realm of medicinal chemistry, the thiazole nucleus is a key component of numerous pharmacologically active compounds. researchgate.net Thiazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. neliti.comresearchgate.net This has led to the development of several successful drugs containing the thiazole moiety, highlighting its importance as a pharmacophore. neliti.comglobalresearchonline.net

Beyond pharmaceuticals, substituted thiazoles are also gaining prominence in materials science. Their inherent electronic properties, coupled with the potential for extensive functionalization, make them attractive building blocks for novel organic materials. acs.org Researchers are exploring their use in areas such as organic light-emitting diodes (OLEDs), sensors, and as catalysts. The ability to modulate the electronic and photophysical properties of thiazole derivatives through synthetic modifications is a key driver of this research.

Contextualization of 5-Bromo-2-(4-methoxyphenyl)thiazole within Current Research Trends

The compound this compound exemplifies the strategic design of substituted thiazoles for specific research applications. This molecule incorporates several key features that align with current research trends. The presence of a bromine atom at the 5-position is particularly significant. Halogen atoms, especially bromine, are versatile functional groups in organic synthesis. They can serve as a handle for introducing further molecular complexity through various cross-coupling reactions, allowing for the construction of more elaborate structures.

The 2-(4-methoxyphenyl) substituent also plays a crucial role. The methoxy (B1213986) group is an electron-donating group that can influence the electronic properties of the entire molecule. Furthermore, the phenyl ring itself provides a site for potential π-π stacking interactions, which can be important in the context of crystal engineering and the formation of ordered supramolecular structures.

The combination of the reactive bromo group and the electronically-tuned methoxyphenyl substituent makes this compound a valuable intermediate in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Research involving this and similar compounds often focuses on leveraging the reactivity of the C-Br bond to create libraries of new derivatives for biological screening or for the development of new functional materials.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8BrNOS |

|---|---|

Molecular Weight |

270.15 g/mol |

IUPAC Name |

5-bromo-2-(4-methoxyphenyl)-1,3-thiazole |

InChI |

InChI=1S/C10H8BrNOS/c1-13-8-4-2-7(3-5-8)10-12-6-9(11)14-10/h2-6H,1H3 |

InChI Key |

XGAJXESMBMARLL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC=C(S2)Br |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the proton (¹H) and carbon-13 (¹³C) signals of 5-Bromo-2-(4-methoxyphenyl)thiazole.

Detailed analysis of the ¹H NMR spectrum in a suitable solvent like DMSO-d6 reveals distinct signals for each proton in the molecule. For instance, a ¹H NMR spectrum recorded at 500 MHz would show characteristic chemical shifts (δ) and coupling constants (J). rsc.org The aromatic protons on the 4-methoxyphenyl (B3050149) ring and the thiazole (B1198619) ring proton exhibit specific resonances that confirm their chemical environment.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. A spectrum recorded at 126 MHz in DMSO-d6 would display unique signals for each carbon atom, including those in the thiazole and methoxyphenyl rings, as well as the methoxy (B1213986) carbon. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d6

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Thiazole-H | ~8.13 (d) | - |

| Methoxy-H | ~3.79 (s) | ~55.2 |

| Phenyl-H (ortho to OMe) | ~6.87 (d) | ~114.1 |

| Phenyl-H (meta to OMe) | ~7.26 (d) | ~127.1 |

| Thiazole-C2 | - | ~158.5 |

| Thiazole-C5 | - | ~120.6 |

| Phenyl-C1 | - | ~129.6 |

| Phenyl-C4 | - | ~159.7 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions. The data presented is a representative compilation from literature findings. rsc.orgrsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) provides the exact mass, confirming its molecular formula of C10H8BrNOS. nih.gov

The mass spectrum typically shows a characteristic isotopic pattern for the molecular ion peak [M]+ due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio). The fragmentation pattern observed under electron impact (EI) or electrospray ionization (ESI) can reveal the stable fragments of the molecule. Common fragmentation pathways for similar thiazole derivatives often involve the cleavage of the thiazole ring or the loss of substituents from the phenyl ring. sapub.orgarkat-usa.orgresearchgate.net The fragmentation of the molecular ion can lead to the formation of various daughter ions, providing valuable structural information. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

The IR spectrum of this compound will exhibit characteristic absorption bands. vensel.org For example, C-H stretching vibrations of the aromatic rings are typically observed in the region of 3100-3000 cm⁻¹. researchgate.net The C=N stretching vibration of the thiazole ring and C=C stretching vibrations of the aromatic rings usually appear in the 1600-1450 cm⁻¹ region. researchgate.net The characteristic C-O stretching of the methoxy group is expected around 1250 cm⁻¹. The C-S and C-Br stretching vibrations will appear at lower frequencies in the fingerprint region.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The analysis of both IR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule. researchgate.net

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-Bromo-2-(4-methoxyphenyl)thiazole and related structures, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) or similar basis set, are employed to optimize the molecular geometry and analyze its electronic properties. africanjournalofbiomedicalresearch.commdpi.com These calculations are fundamental in predicting the molecule's stability and reactivity. The optimized molecular structure obtained from DFT is often found to be in good agreement with experimental data from X-ray diffraction, confirming the accuracy of the theoretical model. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For thiazole (B1198619) derivatives, the HOMO is often spread over the methoxyphenyl donor moiety and the thiazole ring, indicating these are the primary sites for electrophilic attack. mdpi.com The LUMO, conversely, is typically located on the acceptor parts of the molecule. mdpi.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant parameter that provides insights into the molecule's reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. nih.gov For thiazole azo dyes, which share structural similarities, the HOMO-LUMO splittings have been used to predict their relative reactivity. mdpi.com The ionization potential and electron affinity of the molecule can also be calculated from the HOMO and LUMO energies, respectively. ejournal.by

Table 1: Frontier Molecular Orbital Data for a Representative Thiazole Derivative

| Parameter | Value (eV) |

| HOMO Energy | -0.30501 |

| LUMO Energy | Data not available in the provided search results |

| Ionization Potential | -0.30456 to -0.30501 |

| Note: The specific HOMO-LUMO gap for this compound was not available in the provided search results. The data presented is for a related thiophene (B33073) derivative. ejournal.by |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and are susceptible to nucleophilic attack. nih.gov

In molecules containing thiazole and methoxy (B1213986) flavone (B191248) derivatives, MEP maps have been used to relate the electronic distribution to biological activity. nih.govresearchgate.net For instance, negative MEP values near specific functional groups, like the 3-methoxy group in flavones, have been correlated with their anti-picornavirus activities. nih.gov The MEP analysis of this compound would likely show negative potential around the nitrogen and sulfur atoms of the thiazole ring and the oxygen atom of the methoxy group, suggesting these are potential sites for interaction with biological targets.

Vibrational Frequency Analysis and Spectroscopic Correlation

Vibrational frequency analysis, performed computationally, is used to confirm that the optimized geometry of a molecule corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies). mdpi.com Furthermore, the calculated vibrational spectra (FT-IR and Raman) can be compared with experimental spectra to validate the computational model. mdpi.comresearchgate.net

For thiazole derivatives, characteristic vibrational bands can be assigned to specific molecular motions. For example, C-N stretching absorptions are typically observed in the range of 1382-1266 cm⁻¹. researchgate.net The vibrational frequencies for substituted benzothiazole (B30560) derivatives in the 1500–1650 cm⁻¹ range are often intense due to the conjugation between the benzene (B151609) and thiazole rings. mdpi.com The study of these vibrations provides a detailed picture of the molecule's structural dynamics.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

While specific Molecular Dynamics (MD) simulation data for this compound was not found in the provided search results, MD simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. nih.gov For similar heterocyclic compounds, MD simulations have been employed to assess the stability of ligand-protein complexes, which is crucial in drug design. physchemres.org These simulations can provide insights into the conformational changes a molecule undergoes in different environments, such as in solution or when bound to a biological target. For instance, in the study of 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo africanjournalofbiomedicalresearch.commdpi.comthiazepines, conformational analysis was performed using spectroscopic techniques and complemented by DFT methods to understand the molecule's three-dimensional structure and intramolecular interactions. dntb.gov.ua

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. physchemres.org This technique is widely used in drug discovery to understand how a potential drug molecule (the ligand) interacts with its biological target (typically a protein).

Prediction of Potential Biological Targets and Binding Modes

For various thiazole derivatives, molecular docking studies have been instrumental in identifying potential biological targets and elucidating their binding modes. nanobioletters.comnih.govnih.gov These studies have suggested that thiazole-containing compounds can act as inhibitors for a range of enzymes and receptors. For example, some thiazole derivatives have been identified as potential tubulin polymerization inhibitors, which is a key mechanism for anticancer drugs. nih.gov

In a study of (4-amino-2-(aryl/alkylamino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone derivatives, a compound containing a 4-methoxyphenyl (B3050149) group showed high binding interaction with the 5O77 receptor protein. niscair.res.in The docking analysis reveals the specific amino acid residues in the binding pocket that interact with the ligand, providing a basis for designing more potent and selective inhibitors. physchemres.org

Table 2: Predicted Biological Targets for Thiazole Derivatives

| Compound Class | Predicted Biological Target | Reference |

| Thiazole-chalcone hybrids | DNA gyrase B | nih.gov |

| Thiazole derivatives | Biofilm inhibitor protein (PDB ID: 2XF) | physchemres.org |

| Thiazole carboxamide derivatives | COX enzymes | nih.gov |

| 2,4-disubstituted thiazole derivatives | Tubulin | nih.gov |

| Isatin incorporated thiazolyl hydrazines | Tyrosyl-tRNA synthetase | nanobioletters.com |

These computational investigations provide a robust framework for understanding the chemical and physical properties of this compound and for guiding the rational design of new derivatives with enhanced biological activity.

Analysis of Non-Covalent Interactions at Binding Sites

The study of non-covalent interactions (NCIs) is crucial for understanding the binding affinity and selectivity of a ligand, such as this compound, within the active site of a biological target. Computational methods provide profound insights into the nature and strength of these interactions, which govern molecular recognition. Techniques like Hirshfeld surface analysis and quantum chemical calculations are employed to delineate and quantify these forces.

In the crystal structure of related heterocyclic compounds, various weak intermolecular interactions play a significant role in stabilizing the molecular packing. These include π–π stacking, C—H⋯O, C—H⋯N, and C—H⋯S interactions. iucr.org For the this compound molecule, several key non-covalent interactions can be anticipated at a protein binding site:

Hydrogen Bonds: The nitrogen atom in the thiazole ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors. nih.gov

Halogen Bonds: The bromine atom at the 5-position of the thiazole ring is a potential halogen bond donor, a highly directional interaction that can contribute significantly to binding affinity.

π-π Stacking: The electron-rich 4-methoxyphenyl ring and the thiazole ring can engage in π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a binding pocket.

Hydrophobic Interactions: The phenyl ring and the methyl group of the methoxy substituent contribute to hydrophobic interactions with nonpolar residues.

The table below illustrates the typical contributions of various non-covalent interactions as determined by Hirshfeld surface analysis for a related bromo-methoxyphenyl-heterocycle. vensel.org

| Interaction Type | Description | Percentage Contribution (%) |

| H···H | Interactions between hydrogen atoms. | 34.4 |

| O···H / H···O | Contacts involving oxygen and hydrogen, indicative of hydrogen bonds. | Not specified |

| Br···H / H···Br | Contacts involving the bromine atom, related to halogen bonding. | Not specified |

| C···H / H···C | Interactions involving carbon and hydrogen atoms. | Not specified |

| C···C | Interactions between carbon atoms, often related to π-π stacking. | 2.5 |

This table is illustrative, based on data for a related oxazole (B20620) compound to demonstrate the type of insights gained from Hirshfeld analysis. vensel.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools essential for drug discovery and materials science. These models correlate the structural or physicochemical properties of a series of compounds with their biological activities or physical properties, respectively. zsmu.edu.ua For derivatives of this compound, QSAR and QSPR studies can accelerate the identification of potent analogs and predict their properties, thereby reducing the need for extensive experimental synthesis and testing. zsmu.edu.uanih.gov

A typical QSAR study involves:

Dataset Assembly: A series of analogs of this compound would be synthesized, and their biological activity (e.g., IC₅₀ against a specific enzyme or cell line) would be measured.

Descriptor Calculation: For each analog, a set of molecular descriptors is calculated. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological descriptors.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation linking the descriptors to the observed activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For instance, a QSAR study on related 1,2,4-triazole (B32235) derivatives containing a bromo-methoxyphenyl fragment was conducted to predict their acute toxicity (LD₅₀). zsmu.edu.ua The study found that structural modifications, such as increasing the size of substituent radicals, significantly influenced the compounds' safety profiles. zsmu.edu.ua Specifically, the introduction of larger aromatic fragments led to an increase in the LD₅₀ value, indicating lower toxicity. zsmu.edu.ua

A hypothetical QSAR study for antiproliferative agents based on the this compound scaffold might explore how different substituents at various positions affect activity.

The table below presents hypothetical data for a QSAR study on a series of this compound derivatives.

| Compound | Substituent (R) | LogP (Descriptor) | Molar Volume (Descriptor) | Biological Activity (IC₅₀, µM) |

| 1 | -H | 3.60 | 180.5 | 15.2 |

| 2 | -CH₃ | 4.05 | 195.8 | 10.8 |

| 3 | -Cl | 4.15 | 188.2 | 12.5 |

| 4 | -F | 3.75 | 182.1 | 14.1 |

| 5 | -OCH₃ | 3.55 | 198.4 | 9.5 |

This table is for illustrative purposes to demonstrate the structure of a dataset used in QSAR modeling.

Such models can guide the rational design of new derivatives with improved activity or desired properties, such as enhanced potency or a better safety profile. zsmu.edu.ua

Investigation of Biological Activities and Underlying Mechanisms Pre Clinical Focus

Antiproliferative and Cytotoxic Activities in Cancer Cell Lines

Derivatives of 5-Bromo-2-(4-methoxyphenyl)thiazole have demonstrated notable antiproliferative and cytotoxic effects against a range of human cancer cell lines, including those from colon (HT-29), pancreatic (Panc-1), lung (A-549), breast (MCF-7), liver (HEPG-2), and prostate (PC3) cancers. researchgate.netresearchgate.netplos.orgmdpi.com

In Vitro Assays

The primary method for evaluating the cytotoxic activity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. researchgate.netnih.govthermofisher.com This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. nih.gov A decrease in metabolic activity in the presence of the test compound suggests a reduction in cell proliferation or an increase in cell death. nih.gov

For instance, a series of phenothiazine-based thiazole (B1198619) derivatives were synthesized and evaluated for their cytotoxicity against A549, MCF-7, and HT29 cancer cell lines using the MTT assay. researchgate.net Similarly, the antiproliferative activity of novel thiazole-5-carboxamide (B1230067) derivatives was tested in A-549, Bel7402 (liver), and HCT-8 (intestine) cancer cell lines. mdpi.com The cytotoxic action of various other thiazole derivatives has also been confirmed against HT-29, MCF-7, PC-3, Hep-G2, and A-549 cell lines. researchgate.net

Table 1: Antiproliferative Activity of Selected Thiazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| (E)-2-(4-tert-butylstyryl)-4-(4-fluorophenyl)thiazole | MCF-7 | 0.78 | nih.gov |

| (E)-2-(4-tert-butylstyryl)-4-(4-fluorophenyl)thiazole | HCT116 | 0.62 | nih.gov |

| para chloro derivative (5c) | MDA-MB-468 | 0.6±0.04 | nih.gov |

| para chloro derivative (5c) | PC-12 | 0.43±0.06 | nih.gov |

| para chloro derivative (5c) | MCF-7 | 0.2±0.01 | nih.gov |

| Compound 3d (phenothiazine-based thiazole) | HT29 | - | researchgate.net |

| Compound 3g (phenothiazine-based thiazole) | MCF-7 | - | researchgate.net |

| Compound 4 | MCF-7 | 5.73 | mdpi.com |

| Compound 4 | MDA-MB-231 | 12.15 | mdpi.com |

| Compound 11f (coumarin-based thiazole) | A-549 | 0.025 | nih.gov |

| Compound 11f (coumarin-based thiazole) | MCF-7 | 0.029 | nih.gov |

| N-methylamino derivative 3e | Multiple | 0.0017 - 0.038 | nih.gov |

IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. This table is for illustrative purposes and includes various thiazole derivatives, not exclusively this compound.

Mechanism of Action Studies

Research into the mechanisms by which these thiazole derivatives exert their anticancer effects has pointed towards several key cellular processes.

Enzyme Inhibition: A significant mechanism of action is the inhibition of enzymes crucial for cancer cell survival and proliferation.

Apoptotic Pathway Modulation: Many cytotoxic drugs induce programmed cell death, or apoptosis. nih.gov Thiazole derivatives have been shown to trigger apoptosis through both intrinsic and extrinsic pathways. nih.gov This can involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. nih.gov The activation of caspases, key executioner enzymes in apoptosis, is another hallmark of this mechanism. nih.gov

DNA Damage: Some bromo-substituted compounds have been shown to sensitize cells to UVA light, leading to DNA damage and subsequent cell death. nih.gov The interaction of thiazole derivatives with DNA can disrupt its structure and function, contributing to their cytotoxic effects.

Target Identification and Validation

Specific molecular targets for these thiazole compounds have been identified and validated through various studies.

Topoisomerase I: Certain thiazole-based stilbene (B7821643) analogs have been identified as inhibitors of DNA Topoisomerase I, an enzyme essential for relaxing DNA supercoils during replication and transcription. nih.gov Inhibition of this enzyme leads to DNA strand breaks and cell death. nih.gov

GSTP1: Glutathione S-transferase P1 (GSTP1) is an enzyme often overexpressed in cancer cells and is associated with drug resistance. Thiazole derivatives are being investigated for their ability to inhibit this enzyme.

Bcl-2: The anti-apoptotic protein Bcl-2 is a key regulator of cell survival. Downregulation of Bcl-2 by thiazole derivatives promotes apoptosis in cancer cells. nih.gov

EGFR/VEGFR-2: Some thiazole-based derivatives have demonstrated dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.comnih.gov These receptors are critical for tumor growth, angiogenesis, and metastasis.

DNA Gyrase: In the context of antimicrobial activity, DNA gyrase, a type II topoisomerase found in bacteria, is a validated target. nih.gov Some thiazole derivatives have shown inhibitory activity against this enzyme. nih.gov

Antimicrobial and Antifungal Efficacy in Microorganism Strains

In addition to their anticancer properties, various thiazole derivatives, including those with bromo substitutions, have been evaluated for their efficacy against a spectrum of microbial and fungal strains, such as Escherichia coli, Bacillus subtilis, and Candida albicans. researchgate.netnih.govmdpi.comresearchgate.net

In Vitro Susceptibility Testing

Standard methods are employed to determine the antimicrobial and antifungal susceptibility of these compounds in the laboratory.

Zone of Inhibition: The agar (B569324) well diffusion method is a common technique where the compound is placed in a well on an agar plate inoculated with the microorganism. nih.gov The diameter of the clear zone around the well, where microbial growth is inhibited, is measured.

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined using methods like the broth microdilution assay. nih.gov This test establishes the lowest concentration of the compound that prevents visible growth of the microorganism. nih.gov For example, a series of Schiff bases containing a 2,4-disubstituted thiazole ring were evaluated for their MIC values against various bacterial and fungal strains. nih.gov

Table 2: Antimicrobial and Antifungal Activity of Selected Thiazole Derivatives

| Compound/Derivative | Microorganism | Test Method | Result | Reference |

| Schiff bases (4a, 4n, 4z, 5a, 5b, 6a, 6b) | Candida albicans, Cryptococcus neoformans, Aspergillus flavus | MIC | 6.25-25 µg/ml | nih.gov |

| Compound (8f) | Gram-positive bacteria | Zone of Inhibition | Moderate activity | researchgate.netresearchgate.net |

| Compound (8f) | Candida albicans | Zone of Inhibition | Slight activity | researchgate.netresearchgate.net |

| 2,5-dichloro thienyl-substituted thiazoles | Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Aspergillus fumigatus, Aspergillus flavus, Penicillium marneffei, Trichophyton mentagrophytes | MIC | 6.25-12.5 µg/mL | nih.gov |

| Compounds 11b and 11e | S. aureus, E. coli, P. aeruginosa | Serial Dilution | More potent than ciprofloxacin | nih.gov |

| Compounds 11b and 11e | B. subtilis | Serial Dilution | Less potent than ciprofloxacin | nih.gov |

This table provides examples of the antimicrobial and antifungal activities of various thiazole derivatives and is not specific to this compound.

Antioxidant Properties and Free Radical Scavenging Activity

The antioxidant potential of thiazole derivatives is a subject of considerable scientific interest, owing to the ability of the thiazole nucleus to be functionalized with various substituents that can modulate this activity. However, a review of the available scientific literature reveals a notable absence of studies specifically investigating the antioxidant and free radical scavenging properties of this compound. While research into other thiazole-based compounds has shown promise, this particular derivative remains uncharacterized in this regard.

Standard in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, are fundamental tools for evaluating the antioxidant capacity of chemical compounds. These assays are commonly employed to provide initial insights into the potential of a substance to neutralize free radicals.

Despite the widespread use of these methods for characterizing novel synthetic compounds, a thorough search of scientific databases and chemical literature indicates that this compound has not been subjected to these specific in vitro antioxidant assays. Consequently, there is no empirical data available to report on its efficacy as a radical scavenger.

The following table summarizes the lack of available data for this compound in these standard assays.

| Assay | This compound |

| DPPH Radical Scavenging Activity | No data available |

| ABTS Radical Scavenging Activity | No data available |

Studies in Animal Models for Biological Pathway Modulation (Excluding Human Clinical Data)

The transition from in vitro characterization to in vivo studies in animal models is a critical step in the pre-clinical evaluation of a compound's biological effects. Such studies are essential for understanding how a compound interacts with complex physiological systems and modulates biological pathways.

A comprehensive review of the scientific literature confirms that no research has been published detailing in vivo studies of this compound in any animal models. As a result, there is a complete absence of data regarding its potential effects on biological pathways, its pharmacokinetic profile, or its efficacy in any disease models. The lack of foundational in vitro data, particularly on its antioxidant properties, likely contributes to the absence of more advanced pre-clinical investigations in animal models.

Applications and Potential in Advanced Materials and Chemical Biology

Thiazole (B1198619) Derivatives in Organic Electronics and Photovoltaics (e.g., OLEDs, OPVs, OFETs)

Thiazole and its derivatives are recognized as important building blocks for organic semiconductors due to their inherent characteristics. The thiazole ring is electron-deficient because of the electron-withdrawing nature of the imine (C=N) nitrogen atom. This property helps in lowering the orbital energy levels (HOMO and LUMO) of conjugated molecules, which is often a desirable trait for materials used in organic electronic devices. Furthermore, the planar structure of the thiazole ring can promote effective π-π stacking in the solid state, which is crucial for efficient charge transport.

While specific research on the direct application of 5-Bromo-2-(4-methoxyphenyl)thiazole in organic electronics is not extensively documented, the broader class of thiazole-containing materials has demonstrated significant success in various devices:

Organic Light-Emitting Diodes (OLEDs): Thiazole derivatives have been incorporated into the structure of emitters and host materials for OLEDs. Their electronic properties can be tuned to achieve emission in different regions of the visible spectrum.

Organic Photovoltaics (OPVs): In the realm of solar energy, thiazole-based polymers and small molecules have been employed as both electron donor and electron acceptor materials in the active layer of OPVs. The introduction of thiazole units can enhance the open-circuit voltage (Voc) of the solar cell by lowering the HOMO level of the donor material. The structural rigidity and planarity of fused thiazole systems, such as thiazolo[5,4-d]thiazole, are particularly beneficial for achieving high power conversion efficiencies (PCEs). beilstein-archives.org For instance, replacing thiophene (B33073) rings with thiazole units in certain small molecule donors has been shown to increase the Voc and lead to PCEs reaching up to 6.3%. nih.govbldpharm.com

Organic Field-Effect Transistors (OFETs): The ordered molecular packing facilitated by the thiazole moiety contributes to high charge carrier mobilities in OFETs. Thiazole-based semiconductors can be designed to exhibit either p-type (hole-transporting) or n-type (electron-transporting) behavior.

The compound this compound serves as a valuable precursor for more complex conjugated systems suitable for these applications. The bromine atom at the 5-position is a key functional handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), allowing for the extension of the π-conjugated system by introducing various aryl or vinyl groups. This synthetic versatility is critical for the rational design of new organic electronic materials with tailored optoelectronic properties.

Table 1: Performance of Representative Thiazole-Based Materials in Organic Photovoltaics

| Thiazole-Containing Material Class | Device Role | Achieved Power Conversion Efficiency (PCE) | Key Thiazole-Related Advantage |

| Benzo[d]thiazole Polymers | Donor | >16% mdpi.com | Facile synthesis and tunable electronic properties through fluorination. mdpi.com |

| Thiazolo[5,4-d]thiazole Derivatives | Donor / Hole-Selective Layer | Up to 6.3% in small molecules, and used in perovskite cells with >20% efficiency. nih.govsigmaaldrich.com | Rigid, planar structure enhances molecular packing and charge transport. sigmaaldrich.com |

| Poly(thieno[3,4-d]thiazole) Derivatives | Donor | Up to 4.4% bldpharm.com | "Push-pull" architecture with good thermal stability and suitable bandgaps. bldpharm.comontosight.ai |

Role as Chemical Probes and Ligands in Biological Systems

The thiazole ring is a privileged scaffold in medicinal chemistry and chemical biology, appearing in numerous natural products and synthetic drugs. Thiazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. mdpi.com

While the specific biological role of this compound has not been detailed in dedicated studies, its structural components suggest potential for biological applications. The 2-arylthiazole motif is a common feature in molecules designed to interact with biological targets. For example, derivatives of 2-aminothiazole (B372263) have been investigated as inhibitors of various enzymes, including kinases, which are crucial targets in cancer therapy. mdpi.com The 4-methoxyphenyl (B3050149) group is also a frequent substituent in biologically active compounds, where it can influence binding affinity and metabolic stability.

Thiazole derivatives can serve as:

Chemical Probes: Fluorescent thiazole derivatives are used to visualize biological structures and processes. The thiazole core itself can be part of a fluorophore, and its properties can be modulated by substituents.

Enzyme Inhibitors: The thiazole ring can act as a bioisostere for other aromatic or heterocyclic systems, participating in key interactions within the active site of an enzyme. For instance, thiazole derivatives have been designed as inhibitors of ubiquitin-specific protease 7 (USP7), a target for cancer therapy. researchgate.net

Ligands for Receptors: The nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond acceptors, contributing to the binding of a molecule to its protein target.

The bromine atom on this compound offers a convenient point for modification, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies. This makes it a valuable starting point for the discovery of new chemical probes and therapeutic leads. For example, a study on 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole highlighted its significant antioxidant potential. mdpi.com

Table 2: Examples of Biologically Active Thiazole Derivatives

| Thiazole Derivative Class | Biological Target/Activity | Therapeutic Area |

| 2-Aminothiazoles | Kinase Inhibition, Antiproliferative mdpi.comnih.gov | Cancer mdpi.comnih.gov |

| Thiazole-based USP7 Inhibitors | USP7 Enzyme researchgate.net | Cancer researchgate.net |

| Thiazolyl-hydrazones | Anticancer, Antimicrobial mdpi.com | Cancer, Infectious Diseases mdpi.com |

| Thiazole-bearing 4-Thiazolidinones | Anticonvulsant mdpi.com | Neurology mdpi.com |

Use as Versatile Building Blocks in Complex Organic Synthesis

One of the most significant applications of this compound is its role as a versatile building block in organic synthesis. The presence of a bromine atom on the electron-rich thiazole ring makes it an ideal substrate for a variety of metal-catalyzed cross-coupling reactions. This synthetic utility allows chemists to introduce molecular complexity and construct larger, more functionalized molecules from a simple, readily available precursor. bldpharm.com

The C-Br bond at the 5-position of the thiazole ring is particularly amenable to reactions such as:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, typically to introduce aryl or heteroaryl groups.

Heck-Mizoroki Coupling: Reaction with alkenes to form substituted olefins.

Sonogashira Coupling: Reaction with terminal alkynes to introduce acetylenic moieties.

Stille Coupling: Reaction with organostannanes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

These reactions are foundational in modern synthetic chemistry, and having a stable, functionalized building block like this compound is highly valuable. For instance, the synthesis of conjugated oligomers and polymers for materials science, or the construction of complex drug candidates, often relies on the sequential and controlled coupling of such building blocks. beilstein-archives.org Research has demonstrated that 5-bromothiazoles can be effectively used in various cross-coupling reactions to generate highly fluorescent conjugated products, highlighting their utility in creating functional materials. beilstein-archives.org

Table 3: Representative Cross-Coupling Reactions Utilizing 5-Bromothiazole Scaffolds

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Structure | Reference |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ / Base | 5-Phenylthiazole derivative | beilstein-archives.org |

| Heck Coupling | Styrene | Pd(PPh₃)₄ / Base | 5-Styrylthiazole derivative | beilstein-archives.org |

| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₄ / CuI / Base | 5-(Phenylethynyl)thiazole derivative | beilstein-archives.org |

| C-N Coupling | Amines | Palladium catalyst / Ligand / Base | 5-Aminothiazole derivative | nih.gov |

Catalytic Applications (if applicable as a ligand or catalyst)

While there is no specific literature detailing the use of this compound as a ligand or catalyst, the general class of thiazole-containing compounds has been explored for such purposes. ontosight.ai For instance, N-heterocyclic carbenes (NHCs) derived from thiazolium salts are a well-established class of ligands for transition metal catalysis, prized for their strong σ-donating ability and steric tunability.

The potential for this compound to be used in catalysis would likely involve its modification into a more sophisticated ligand system. For example:

Conversion to a thiazolium salt to serve as a precursor for an NHC ligand.

Introduction of other coordinating groups through cross-coupling at the bromine position to create a bidentate or multidentate ligand.

At present, the primary value of this compound lies in its role as a synthetic intermediate rather than as a direct participant in catalytic cycles. Further research would be required to explore its potential in the development of novel ligands and catalysts.

Future Research Directions and Translational Potential Non Clinical

Development of Novel and Efficient Synthetic Routes

Key areas for development include:

One-Pot Reactions: Designing multi-component reactions where starting materials are converted into the final product in a single step without isolating intermediates. This would significantly improve efficiency and reduce solvent usage.

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times from hours to minutes, often leading to higher yields and cleaner products.

Flow Chemistry: Employing continuous flow reactors for the synthesis, which allows for safer handling of reactive intermediates, precise control over reaction parameters, and easier scalability compared to traditional batch processing.

Eco-Friendly Solvents: Exploring the use of greener solvents like water, ethanol, or polyethylene (B3416737) glycol (PEG) to replace more hazardous options like dioxane or DMF. nih.govnih.gov

Table 1: Comparison of Synthetic Methodologies for Thiazole (B1198619) Derivatives

| Methodology | Key Advantages | Challenges | Future Outlook |

|---|---|---|---|

| Conventional Batch Synthesis (e.g., Hantzsch) | Well-established, versatile for various substrates. | Often requires harsh conditions, long reaction times, and generates significant waste. | Will remain a benchmark but likely to be superseded by more efficient methods. |

| Microwave-Assisted Synthesis | Drastic reduction in reaction time, improved yields, enhanced reaction control. mdpi.com | Scalability can be an issue for industrial production. | Ideal for rapid library synthesis and optimization studies in research labs. |

| Green Chemistry Approaches | Environmentally friendly, increased safety, use of renewable resources. nih.gov | Identifying effective green catalysts and solvent systems can be challenging. | Increasingly important for sustainable chemical manufacturing. |

| Continuous Flow Chemistry | Superior heat and mass transfer, enhanced safety, easy automation and scalability. | Higher initial equipment cost, potential for channel clogging with solid byproducts. | Poised to become a standard for industrial-scale production of fine chemicals. |

Exploration of Expanded Reactivity Profiles for Diversified Libraries

The 5-Bromo-2-(4-methoxyphenyl)thiazole scaffold is an excellent starting point for generating large, diversified chemical libraries for screening. The bromine atom at the C5 position of the thiazole ring is a particularly valuable synthetic handle, amenable to a wide array of modern cross-coupling reactions. This allows for the systematic introduction of various chemical moieties to probe structure-activity relationships (SAR).

Future research will focus on exploiting this reactivity:

Palladium-Catalyzed Cross-Coupling: Reactions such as Suzuki (to add aryl/vinyl groups), Sonogashira (alkynyl groups), Heck (alkenyl groups), and Buchwald-Hartwig amination (C-N bond formation) can be used to extensively functionalize the C5 position.

Functionalization of the Phenyl Ring: The 4-methoxyphenyl (B3050149) group can be modified. For instance, O-demethylation would yield a phenol, which could then be used as a handle for introducing new substituents via ether or ester linkages.

Modification of the Thiazole Core: While the thiazole ring is generally stable, reactions that modify the core itself or substituents attached to it, such as the synthesis of thiazole-based chalcones, can introduce further diversity. nih.gov

Table 2: Potential Reactions for Library Diversification

| Reaction Type | Reactive Site | Introduced Functionality | Potential Application |

|---|---|---|---|

| Suzuki Coupling | C5-Br | Aryl, Heteroaryl, Vinyl | Modulating electronic properties, extending conjugation for materials science. |

| Sonogashira Coupling | C5-Br | Alkynyl | Creating rigid linkers, precursors for more complex heterocycles. |

| Buchwald-Hartwig Amination | C5-Br | Amines (primary, secondary) | Introducing hydrogen bond donors/acceptors for biological target interaction. |

| O-Demethylation | 4-methoxy group | Phenol (-OH) | Key intermediate for further functionalization (e.g., etherification). |

| Claisen-Schmidt Condensation | Functional group attached to thiazole | Chalcone moiety | Creating derivatives with known anticancer and anti-inflammatory activity. mdpi.com |

Identification of New Pre-Clinical Biological Targets and Modes of Action

The 2,5-disubstituted thiazole motif is considered a "privileged scaffold" in medicinal chemistry, as it is found in numerous compounds with diverse biological activities. nih.gov Future work will aim to identify novel protein targets for derivatives of this compound and to elucidate their mechanisms of action.

Promising areas of investigation include:

Oncology: Thiazole derivatives have shown potent activity as inhibitors of crucial cancer-related enzymes. Research is expanding to screen them against a wider panel of kinases like EGFR, VEGFR-2, PI3K, and mTOR, as well as other targets like DNA topoisomerases. nih.govnih.govnih.gov Dual inhibitors, which target multiple signaling pathways simultaneously (e.g., EGFR/VEGFR-2), are of particular interest for overcoming drug resistance. nih.gov

Infectious Diseases: The thiazole ring is a component of the antibiotic penicillin. mdpi.com New derivatives could be explored for their activity against bacterial targets like DNA gyrase or for their potential as antifungal or antiviral agents. nih.govmdpi.com

Neurodegenerative Diseases: Given that some thiazole-containing compounds can act on the central nervous system, exploring their potential to modulate targets involved in diseases like Alzheimer's or Parkinson's is a viable research avenue. mdpi.com

Table 3: Potential Pre-Clinical Targets and Therapeutic Areas

| Target Class | Specific Examples | Therapeutic Area | Reference |

|---|---|---|---|

| Protein Kinases | EGFR, VEGFR-2, PI3K/mTOR, DYRK1A | Oncology | mdpi.comnih.govnih.gov |

| Topoisomerases | DNA Topoisomerase IB, DNA Gyrase | Oncology, Infectious Diseases | nih.govnih.gov |

| Other Enzymes | Cyclooxygenase (COX) | Inflammation | uomustansiriyah.edu.iq |

| Structural Proteins | Tubulin | Oncology | mdpi.com |

Integration into Next-Generation Functional Materials

The application of this compound is not limited to biology. Its conjugated π-system and reactive bromine handle make it an attractive building block for novel organic functional materials.

Future research directions in materials science could include:

Organic Electronics: The compound's structure is suitable for creating organic semiconductors. By replacing the bromine via polymerization reactions, conjugated polymers could be synthesized for use in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).

Chemosensors: The thiazole nitrogen and sulfur atoms can act as coordination sites for metal ions. Derivatives could be designed as fluorescent or colorimetric sensors for detecting specific metal ions or other environmental analytes.

Crystal Engineering: Detailed analysis of the crystal structure, similar to studies on related oxazole (B20620) compounds, can provide insights into intermolecular interactions. vensel.org This knowledge is crucial for designing materials with specific solid-state properties, such as high charge mobility or desired optical characteristics.

Advanced In Silico Screening and Design of Derivatives

Computational chemistry plays a vital role in modern drug discovery and materials science by accelerating the design and screening process. Advanced in silico methods can be applied to this compound to predict the properties of its derivatives before committing to costly and time-consuming synthesis.

Key computational approaches for future research include:

Molecular Docking: Virtually screening libraries of derivatives against the 3D structures of known biological targets (e.g., kinase active sites) to predict binding affinity and mode of interaction. ijpsjournal.comnih.govresearchgate.net This helps prioritize which compounds to synthesize.

Molecular Dynamics (MD) Simulations: Simulating the movement of the compound-protein complex over time to assess the stability of the binding interaction, providing deeper insights than static docking models. nih.gov

ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives. researchgate.net This helps to filter out compounds that are likely to fail in later developmental stages due to poor pharmacokinetic profiles.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate chemical structure with biological activity or material properties, enabling the prediction of a new compound's potency based on its structure.

Table 4: In Silico Techniques and Their Applications

| Technique | Purpose | Information Gained |

|---|---|---|

| Molecular Docking | Identify potential biological targets and prioritize compounds. | Binding energy scores, key interacting amino acids, binding pose. researchgate.net |

| Molecular Dynamics (MD) | Assess the stability of ligand-protein complexes. | Conformational changes, stability of interactions over time. nih.gov |

| ADMET Prediction | Filter candidates based on drug-like properties. | Oral bioavailability, blood-brain barrier penetration, potential toxicity. researchgate.net |

| QSAR | Predict activity of unsynthesized compounds. | Correlation between structural features and activity/property. |

| DFT Calculations | Understand electronic properties for materials design. | HOMO/LUMO energy levels, charge distribution, reactivity. researchgate.net |

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-2-(4-methoxyphenyl)thiazole, and how can reaction yields be improved?

- Methodological Answer : A two-step synthesis is commonly employed:

Core Thiazole Formation : React 4-methoxybenzamide with α-bromoketones (e.g., ethyl bromopyruvate) under reflux in toluene/dioxane (1:1) for 24 hours to form the thiazole backbone .

Bromination : Use N-bromosuccinimide (NBS) in dichloromethane or chloroform at room temperature for 72 hours. Purify via silica gel chromatography (petroleum ether:ethyl acetate, 96:4) to achieve ~85% yield .

Key Optimization Tips :

- Monitor reaction progress via TLC to avoid over-bromination.

- Use inert atmospheres (N₂/Ar) to prevent side reactions with moisture-sensitive intermediates .

Table 1 : Representative Synthesis Conditions

| Step | Reagents | Solvent | Time (h) | Yield |

|---|---|---|---|---|

| 1 | Ethyl bromopyruvate | Toluene/dioxane | 24 | 50% |

| 2 | NBS | CH₂Cl₂ | 72 | 85% |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm regioselectivity of bromination. The thiazole C5-Br signal appears at δ ~105 ppm in ¹³C NMR, while the 4-methoxyphenyl group shows a singlet at δ ~3.8 ppm (OCH₃) in ¹H NMR .

- FTIR : Validate C-Br stretching at ~550–600 cm⁻¹ and C=S/C-N vibrations at ~1450–1600 cm⁻¹ .

- Mass Spectrometry : Use HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 296.98 for C₁₀H₇BrN₂OS) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- X-ray Diffraction : Deposit crystallographic data with the Cambridge Crystallographic Data Centre (CCDC; e.g., CCDC 2062478 for analogous oxazole derivatives) . Use SHELXL for refinement, ensuring R-factors < 0.05 for high-resolution data .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯π, π-stacking) to explain packing motifs and stability .

Common Pitfalls : - Address disorder in bromine positions using PART commands in SHELXL .

- Validate hydrogen bonding with PLATON’s ADDSYM tool to avoid missed symmetries .

Q. How do electronic effects of the 4-methoxyphenyl group influence the thiazole ring’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density. The methoxy group’s +M effect increases electron density at C2, favoring Suzuki-Miyaura couplings at C5-Br .

- Experimental Validation :

- Replace 4-methoxyphenyl with electron-deficient groups (e.g., nitro) to compare reaction rates.

- Use kinetic studies (UV-Vis monitoring) to quantify activation barriers .

Q. What strategies mitigate cytotoxicity discrepancies in thiazole-based drug candidates?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify substituents at C4/C5. For example:

- Replace bromine with CF₃ to reduce electrophilicity (lower toxicity) .

- Introduce sulfonamide moieties at C2 to enhance BRAFV600E kinase inhibition (IC₅₀ < 1 µM) .

- In Vitro Assays :

- Use MTT assays on HEK293 and HepG2 cells to differentiate between general cytotoxicity and target-specific effects .

- Validate apoptosis mechanisms via flow cytometry (Annexin V/PI staining) .

Data Contradiction Analysis

Q. How should researchers address conflicting biological activity reports for thiazole derivatives?

- Methodological Answer :

- Meta-Analysis : Compare IC₅₀ values across studies using standardized protocols (e.g., fixed cell lines vs. primary cultures).

- Control Experiments :

- Test compounds against isogenic cell lines (e.g., wild-type vs. BRCA1⁻/⁻) to isolate genetic dependencies.

- Replicate dose-response curves in triplicate to minimize assay variability .

Case Study : Discrepancies in topoisomerase IB inhibition may arise from variations in DNA supercoiling assay conditions (e.g., pH, salt concentration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.